molecular formula C17H15N5 B324725 2-amino-4-(1H-pyrrol-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

2-amino-4-(1H-pyrrol-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B324725
M. Wt: 289.33 g/mol
InChI Key: MUDRVGIGKNSODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(1H-pyrrol-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is a complex organic compound with a unique structure that includes a pyrrole ring and a tetrahydronaphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1H-pyrrol-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile typically involves multi-component reactions (MCRs). One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is favored for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1H-pyrrol-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-amino-4-(1H-pyrrol-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(1H-pyrrol-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-(1H-pyrrol-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile apart is its unique combination of a pyrrole ring and a tetrahydronaphthalene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

2-amino-4-(1H-pyrrol-2-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C17H15N5/c18-8-13-11-4-1-2-5-12(11)15(14-6-3-7-22-14)17(9-19,10-20)16(13)21/h3-4,6-7,12,15,22H,1-2,5,21H2

InChI Key

MUDRVGIGKNSODE-UHFFFAOYSA-N

SMILES

C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CN3

Canonical SMILES

C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CN3

Origin of Product

United States

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